molecular formula C11H18BNO5S B3023317 (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid CAS No. 1003298-86-9

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid

Cat. No.: B3023317
CAS No.: 1003298-86-9
M. Wt: 287.15
InChI Key: URMKPGLOFMAUIZ-UHFFFAOYSA-N
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Description

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a diethylsulfamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The compound can undergo reduction reactions to modify the sulfamoyl group or the phenyl ring.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

The major products formed from these reactions include phenols, amines, and thiols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid involves its interaction with biological targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for enzyme inhibition and protein labeling. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and modulating enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(N,N-Diethylsulfamoyl)-4-methoxyphenyl)boronic acid is unique due to its combination of a boronic acid group with a diethylsulfamoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for use in diverse scientific applications, from organic synthesis to drug development.

Properties

IUPAC Name

[3-(diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO5S/c1-4-13(5-2)19(16,17)11-8-9(12(14)15)6-7-10(11)18-3/h6-8,14-15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMKPGLOFMAUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)S(=O)(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657425
Record name [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871333-03-8
Record name [3-(Diethylsulfamoyl)-4-methoxyphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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